3,5-Dibromo-4-methylaniline
Overview
Description
3,5-Dibromo-4-methylaniline: is an organic compound with the molecular formula C₇H₇Br₂N and a molecular weight of 264.95 g/mol . It is a derivative of aniline, where two bromine atoms are substituted at the 3rd and 5th positions, and a methyl group is substituted at the 4th position on the benzene ring. This compound is typically found as a white to brown crystalline powder .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dibromo-4-methylaniline can be synthesized through a multi-step process involving the bromination of 4-methylaniline. The typical synthetic route includes:
Nitration: of 4-methylaniline to form 4-nitrotoluene.
Reduction: of the nitro group to an amine group, yielding 4-methylaniline.
Bromination: of 4-methylaniline at the 3rd and 5th positions using bromine or a brominating agent.
Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale, often using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3,5-Dibromo-4-methylaniline can undergo nucleophilic substitution reactions due to the presence of bromine atoms.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted aniline derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of quinone derivatives.
Scientific Research Applications
3,5-Dibromo-4-methylaniline is used as a pharmaceutical intermediate in the synthesis of various drugs . It is also employed in the development of organic semiconductors and dyes . In biological research, it serves as a building block for the synthesis of bioactive molecules .
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-methylaniline depends on its application. In pharmaceuticals, it acts as a precursor to active compounds that interact with specific molecular targets, such as enzymes or receptors. The bromine atoms and the amine group play crucial roles in the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
- 4-Amino-2,6-dibromotoluene
- 3,5-Dibromo-p-toluidine
Comparison: 3,5-Dibromo-4-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to 4-Amino-2,6-dibromotoluene, it has a different position of the methyl group, affecting its steric and electronic properties .
Biological Activity
3,5-Dibromo-4-methylaniline (DBMA) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and environmental science. This article explores the biological activity of DBMA, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHBrN
- Molecular Weight : 265.04 g/mol
- Appearance : Light brown solid
- Solubility : Insoluble in water but soluble in organic solvents
The compound features two bromine atoms and a methyl group attached to an aniline structure, which influences its reactivity and biological interactions.
Antimicrobial Properties
DBMA has been investigated for its antimicrobial activity against various pathogens. A study indicated that DBMA exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard agar dilution methods.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results suggest that DBMA may serve as a potential lead compound in the development of new antimicrobial agents.
Anticancer Activity
Research has also highlighted the anticancer potential of DBMA. In vitro studies demonstrated that DBMA induced apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves the activation of caspases and the modulation of apoptotic pathways.
A notable study reported the following findings:
- Cell Viability Reduction : DBMA reduced cell viability by 50% at a concentration of 20 µM after 48 hours.
- Caspase Activation : Increased levels of active caspase-3 and caspase-9 were observed, indicating apoptosis induction.
The biological activity of DBMA is attributed to its ability to interact with specific molecular targets within cells. The bromine atoms enhance the electrophilic nature of the compound, facilitating interactions with nucleophilic sites on proteins and nucleic acids. This reactivity is critical for its antimicrobial and anticancer activities.
- Enzyme Inhibition : DBMA may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Reactive Oxygen Species (ROS) : The compound can induce oxidative stress in target cells, leading to cellular damage and apoptosis.
Study on Antimicrobial Activity
A comprehensive study published in the Journal of Applied Pharmaceutical Sciences explored the antimicrobial efficacy of various brominated anilines, including DBMA. The study concluded that DBMA demonstrated superior activity compared to other derivatives, making it a candidate for further development as an antimicrobial agent .
Study on Anticancer Effects
Another significant study published in Pharmaceutical Research focused on the anticancer properties of DBMA. This research utilized both in vitro and in vivo models to evaluate its effectiveness against tumor growth. Results showed that treatment with DBMA significantly inhibited tumor growth in xenograft models, with a reduction in tumor size by approximately 60% compared to control groups .
Properties
IUPAC Name |
3,5-dibromo-4-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZDIKCNODUMNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426762 | |
Record name | 3,5-Dibromo-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13194-73-5 | |
Record name | 3,5-Dibromo-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dibromo-4-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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